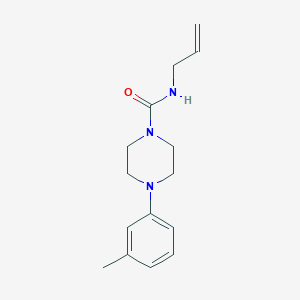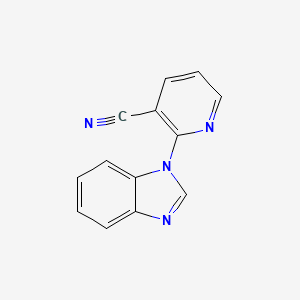
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile, commonly known as BPYC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BPYC is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. Due to its unique structural features, BPYC has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
科学的研究の応用
BPYC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 has been shown to play a crucial role in cell proliferation, survival, and angiogenesis. BPYC has been reported to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, BPYC has been shown to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
In inflammation, CK2 has been implicated in the regulation of inflammatory cytokines and chemokines. BPYC has been reported to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglial cells. BPYC has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
In neurodegenerative disorders, CK2 has been shown to modulate the activity of various proteins involved in neuronal survival and function. BPYC has been reported to protect against neuronal cell death induced by oxidative stress and excitotoxicity. Moreover, BPYC has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
作用機序
BPYC exerts its biological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, BPYC modulates the phosphorylation status of its substrates, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
BPYC has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress and excitotoxicity. Moreover, BPYC has been reported to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
実験室実験の利点と制限
BPYC has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to modulate a wide range of cellular processes, and its potential therapeutic applications in various diseases. However, BPYC also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
将来の方向性
There are several future directions for research on BPYC, including the development of novel synthetic methods to improve its yield and purity, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of new therapeutic applications. Moreover, the elucidation of the molecular mechanisms underlying the biological effects of BPYC and the identification of its downstream targets will provide valuable insights into the role of CK2 in various cellular processes. Finally, the development of BPYC-based therapeutics for cancer, inflammation, and neurodegenerative disorders holds great promise for the treatment of these diseases.
合成法
The synthesis of BPYC involves the reaction of 2-aminopyridine with 1,2-dicyano-benzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of BPYC as a yellow crystalline solid. The purity and yield of the product can be enhanced by recrystallization and chromatography techniques.
特性
IUPAC Name |
2-(benzimidazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGUPOZMBNZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
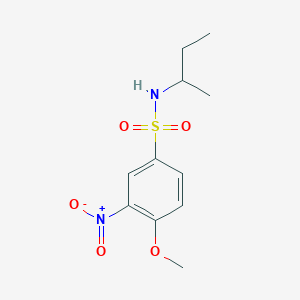

![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)

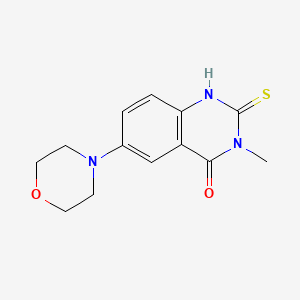
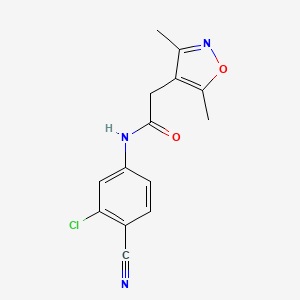


![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
